6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
Description
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a pyridine ring substituted with an amine group
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C12H20N4O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9,13H2,1H3 |
InChI Key |
DCQLYVDTVUKQNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of 2-chloro-5-nitropyridine with various R2 groups to form intermediate compounds, which are then reduced and coupled with other agents to yield the target compound . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol, with reactions carried out at elevated temperatures (e.g., 80°C) and under specific pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as chromatography and crystallization may be employed for purification .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies involving molecular interactions and docking studies to evaluate its suitability for further development.
Industrial Applications: The compound may be used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
N-(2-(Piperazin-1-yl)ethyl)pyrazine-2-carboxamide: Another compound with a piperazine moiety, known for its anti-mycobacterial activity.
Uniqueness
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is an organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This compound's structure comprises a pyridine ring linked to a piperazine moiety, with a methoxyethyl substituent that enhances its solubility and biological interactions.
Chemical Structure and Properties
The molecular formula of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is . The presence of the methoxyethyl group is significant as it influences the compound's pharmacokinetics and receptor binding affinity.
Key Structural Features:
- Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
- Piperazine Moiety: Known for its role in modulating neurotransmitter systems and potential anti-cancer properties.
- Methoxyethyl Group: Enhances solubility, which may improve bioavailability.
Biological Activity
Research indicates that 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine exhibits notable biological activities, including:
- Anticancer Activity:
-
Neuropharmacological Effects:
- The piperazine component is associated with modulation of serotonin and dopamine receptors, indicating potential use in treating mood disorders and neurodegenerative diseases. Its structural similarity to known antidepressants suggests it could act as a selective serotonin reuptake inhibitor (SSRI) or a dopamine antagonist .
- Enzyme Inhibition:
Case Studies and Research Findings
Recent studies have explored the efficacy of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine across various biological models:
Table 1: Summary of Biological Activities
The biological activity of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can be attributed to its ability to interact with various receptors and enzymes:
- Receptor Interaction: The compound likely binds to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzyme Modulation: Its inhibition of key metabolic enzymes may disrupt cancer cell metabolism, leading to reduced proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
